molecular formula C18H30I3N3O8 B13854824 Methyl 2-(4-biphenylyl)propionate

Methyl 2-(4-biphenylyl)propionate

Cat. No.: B13854824
M. Wt: 797.2 g/mol
InChI Key: MNUHHJSHXOHDAU-UHFFFAOYSA-N
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Description

Methyl 2-(4-biphenylyl)propionate is an ester derivative of 2-(4-biphenylyl)propionic acid, a compound characterized by a biphenyl moiety linked to a propionic acid backbone. The parent acid (C₁₅H₁₄O₂) is a light yellowish-white powder with a melting point of 145–148°C and a purity ≥98% . The compound is synthesized via esterification of the carboxylic acid group, a common method for similar propionate derivatives .

Properties

Molecular Formula

C18H30I3N3O8

Molecular Weight

797.2 g/mol

IUPAC Name

3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodo-N-methylbenzamide;2-(hydroxymethoxy)propane-1,3-diol;methane;hydrate

InChI

InChI=1S/C13H14I3N3O3.C4H10O4.CH4.H2O/c1-5(20)18-11-8(14)7(13(22)17-3)9(15)12(10(11)16)19(4)6(2)21;5-1-4(2-6)8-3-7;;/h1-4H3,(H,17,22)(H,18,20);4-7H,1-3H2;1H4;1H2

InChI Key

MNUHHJSHXOHDAU-UHFFFAOYSA-N

Canonical SMILES

C.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC)I)N(C)C(=O)C)I.C(C(CO)OCO)O.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-biphenylyl)propionate can be synthesized through several methods. One common approach involves the esterification of 2-(4-biphenylyl)propionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-biphenylyl)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(4-biphenylyl)propionate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is a key intermediate in the production of NSAIDs like flurbiprofen, which are used to treat inflammation and pain.

    Industry: The compound is utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(4-biphenylyl)propionate is primarily related to its role as a precursor to active pharmaceutical ingredients. For instance, in the synthesis of flurbiprofen, the compound undergoes metabolic conversion to produce the active drug, which inhibits the cyclooxygenase (COX) enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Anti-inflammatory and Analgesic Propionates

  • Sodium 2-[4-[(2-oxocyclopentyl)methyl]phenyl]propionate dihydrate (15) and 2-[4-[(2-oxocyclohexylidene)methyl]phenyl]propionic acid (13b) :
    These derivatives exhibit potent anti-inflammatory, analgesic, and antipyretic activities. In the carrageenan edema test, compound 15 demonstrated superior efficacy compared to Methyl 2-(4-biphenylyl)propionate, likely due to its sodium salt formulation enhancing solubility and absorption .
  • Ethyl-[2-(4-i-butylphenyl)propionate] (1) :
    Synthesized via esterification, this compound shares structural similarity but substitutes the biphenylyl group with a branched alkyl chain. Its lower molecular weight (C₁₄H₂₀O₂ vs. C₁₆H₁₆O₂ for the biphenylyl derivative) may reduce steric hindrance, affecting receptor binding in therapeutic contexts .

Halogenated and Substituted Derivatives

  • This compound’s applications may extend to targeted drug delivery due to its enhanced hydrogen-bonding capacity .
  • Methyl 2-[4-(4-hydroxy-1-butyn-1-yl)phenyl]-2-methylpropanoate (CAS 1020719-49-6): The hydroxybutynyl group introduces alkyne functionality, enabling click chemistry applications. This contrasts with the biphenylyl derivative’s aromatic rigidity, offering versatility in synthetic modifications .

Agrochemical and Herbicidal Derivatives

  • Methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propionate: As a phenoxyphenoxy-carboxylate herbicide, this compound’s dichlorophenyl substituent enhances herbicidal activity by disrupting plant lipid biosynthesis. The biphenylyl analog lacks such substituents, limiting its agrochemical utility but retaining pharmaceutical relevance .

Ibuprofen-Related Compounds

  • 2-[4-(2-Methyl-propenyl)phenyl]propionic Acid (Ibuprofen Impurity 72): Structural similarity to ibuprofen (a methylpropenyl group instead of isobutyl) highlights how minor substitutions influence pharmacological profiles.

Comparative Data Tables

Table 1: Molecular Properties

Compound Molecular Formula Molecular Weight Key Functional Groups
This compound C₁₆H₁₆O₂ 240.30 Biphenylyl, ester
Sodium 2-[4-(2-oxocyclopentyl)phenyl]propionate C₁₅H₁₇NaO₃ 280.28 Sodium salt, ketone
Methyl 2-(4-amino-3-fluorophenoxy)propionate C₁₀H₁₂FNO₃ 213.21 Amino, fluoro, phenoxy
Methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propionate C₁₆H₁₃Cl₂O₄ 355.18 Dichlorophenyl, phenoxy

Table 2: Pharmacological Activities

Compound Anti-inflammatory (Carrageenan Edema Test) Analgesic Activity Application
This compound Moderate Not reported Pharmaceutical R&D
Sodium 2-[4-(2-oxocyclopentyl)phenyl]propionate High High NSAID candidate
Ibuprofen Impurity 72 Low Low Toxicity studies

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